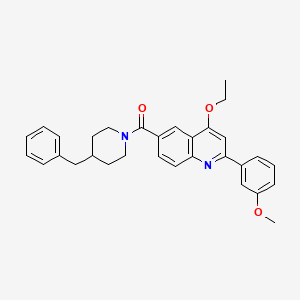

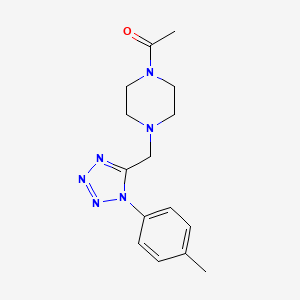

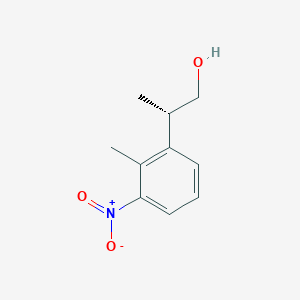

(4-Benzylpiperidin-1-yl)(4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Benzylpiperidin-1-yl)(4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential medicinal properties. This compound is a synthetic opioid receptor antagonist that has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The purpose of

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoline compounds form the scaffold for significant medicinal agents, including anti-inflammatory and antitumor agents, as well as antimalarial drugs like quinine and chloroquine . The specific compound could potentially be explored for similar medicinal applications due to its structural similarity.

Industrial Chemistry

Quinolines are also used in industrial chemistry applications . The compound may be researched for its utility in creating more sustainable chemical processes within this field.

Corrosion Inhibition

Some quinoline derivatives have been found to act as corrosion inhibitors for metals like mild steel . This compound could be investigated for its effectiveness in corrosion protection.

Anticancer Activity

Recent advancements have seen quinoline derivatives developed into more potent Raf kinase inhibitors with focused anticancer activity . This compound may hold promise as a new anticancer agent.

Anti-Plasmodial Activity

Quinoline derivatives have shown strong antiplasmodial action, which is crucial in the fight against malaria . Research into this compound could extend into exploring its antiplasmodial properties.

Photovoltaic Applications

Quinoline derivatives have been synthesized for third-generation photovoltaic applications . This compound might be applicable in the development of photovoltaic cells.

Bioorganic Chemistry

The heterocyclic core of quinolines is a common structure in bioorganic chemistry, leading to a wide range of bioactivities . The compound could be useful in synthesizing bioactive molecules.

Organic Synthesis

Multicomponent reactions (MCRs) involving quinoline derivatives are an efficient strategy in organic synthesis . This compound could be utilized in MCRs to construct complex molecular architectures.

Propiedades

IUPAC Name |

(4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O3/c1-3-36-30-21-29(24-10-7-11-26(19-24)35-2)32-28-13-12-25(20-27(28)30)31(34)33-16-14-23(15-17-33)18-22-8-5-4-6-9-22/h4-13,19-21,23H,3,14-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZKARAXONFPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)

![5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid](/img/structure/B3002759.png)

![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)